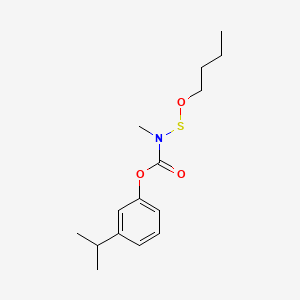
O-Methyllinalool, (-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methyllinalool, (-)-, also known as 3-methoxy-3,7-dimethyl-1,6-octadiene, is a monoterpene compound with the molecular formula C11H20O. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. O-Methyllinalool, (-)-, is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions
O-Methyllinalool, (-)-, can be synthesized through various methods. One common synthetic route involves the methylation of linalool. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions, resulting in the formation of O-Methyllinalool, (-)-.
Industrial Production Methods
In industrial settings, the production of O-Methyllinalool, (-)-, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
O-Methyllinalool, (-)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrobromic acid (HBr) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes and ketones.
Reduction: Yields various alcohols.
Substitution: Results in the formation of different substituted derivatives.
科学研究应用
O-Methyllinalool, (-)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
作用机制
The mechanism of action of O-Methyllinalool, (-)-, involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors in the body, leading to its observed biological effects. For example, it has been shown to protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) production and preventing cell apoptosis.
相似化合物的比较
O-Methyllinalool, (-)-, can be compared with other similar compounds such as:
Linalool: The parent compound, known for its floral aroma and wide use in fragrances.
Geraniol: Another monoterpene alcohol with a rose-like scent, used in perfumes and flavorings.
Citronellol: A monoterpene alcohol with a citrus-like aroma, commonly used in insect repellents and fragrances.
O-Methyllinalool, (-)-, stands out due to its unique methoxy group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
137958-48-6 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
(3R)-3-methoxy-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-6-11(4,12-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t11-/m0/s1 |
InChI 键 |
BARWQAWUANUTNS-NSHDSACASA-N |
手性 SMILES |
CC(=CCC[C@](C)(C=C)OC)C |
规范 SMILES |
CC(=CCCC(C)(C=C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


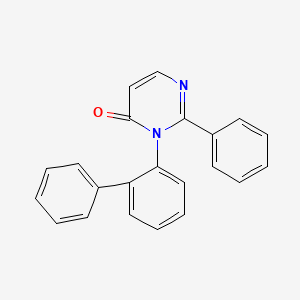
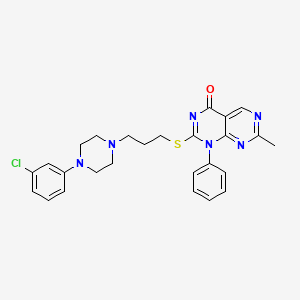


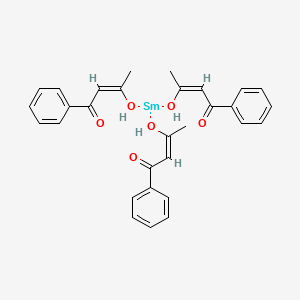
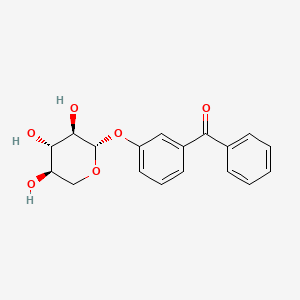

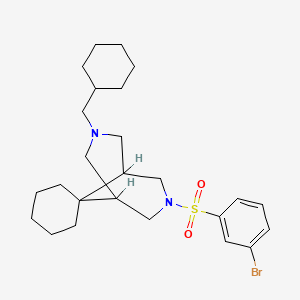
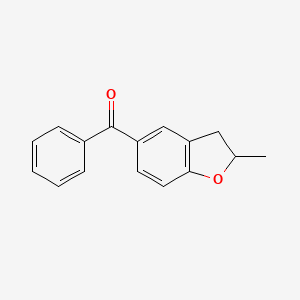
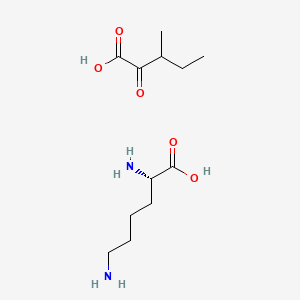
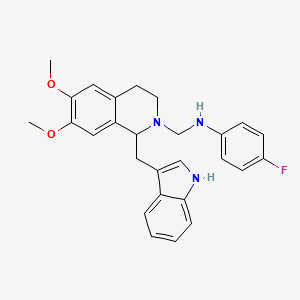

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
